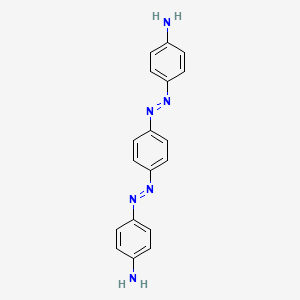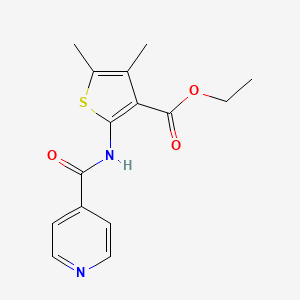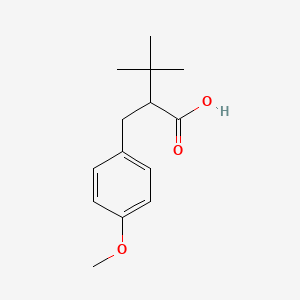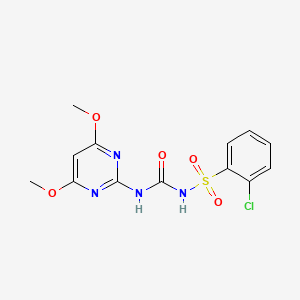
1-(2-Chlorophenyl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea is a chemical compound that belongs to the class of sulfonylurea herbicides. It is known for its effectiveness in controlling a wide range of weeds in agricultural settings. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a dimethoxypyrimidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4,6-dimethoxypyrimidin-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on plant physiology and its potential use in weed management.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the formulation of herbicides for agricultural use.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, the compound disrupts protein synthesis, leading to the cessation of cell division and plant growth.
Comparison with Similar Compounds
Similar Compounds
Chlorsulfuron: Another sulfonylurea herbicide with a similar mechanism of action.
Imazosulfuron: Known for its use in rice cultivation and similar inhibitory effects on ALS.
Bensulfuron-methyl: Used for controlling broad-leaf weeds and grasses.
Uniqueness
1-(2-Chlorophenyl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea is unique due to its specific structural features, which confer distinct physicochemical properties and biological activity. Its combination of a chlorophenyl group and a dimethoxypyrimidinyl group enhances its effectiveness and selectivity as a herbicide.
Properties
CAS No. |
64901-63-9 |
|---|---|
Molecular Formula |
C13H13ClN4O5S |
Molecular Weight |
372.78 g/mol |
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea |
InChI |
InChI=1S/C13H13ClN4O5S/c1-22-10-7-11(23-2)16-12(15-10)17-13(19)18-24(20,21)9-6-4-3-5-8(9)14/h3-7H,1-2H3,(H2,15,16,17,18,19) |
InChI Key |
MWWRIOPNPWTPFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)OC |
solubility |
45 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


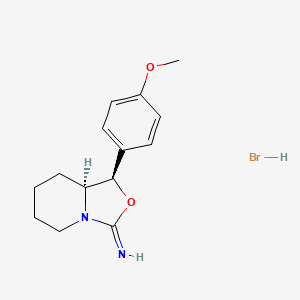
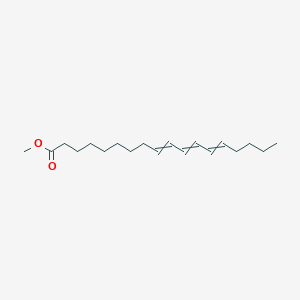
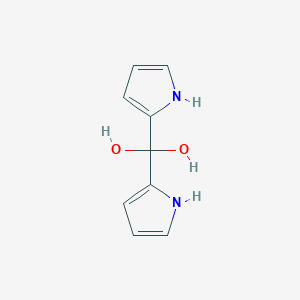
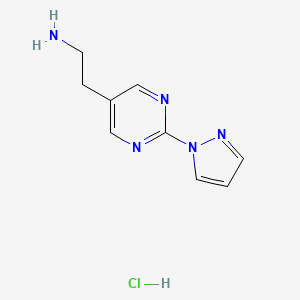
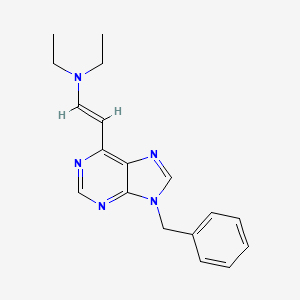
methanone](/img/structure/B14174300.png)
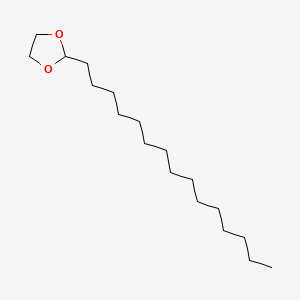
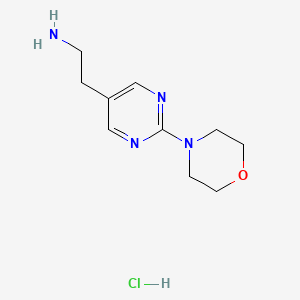
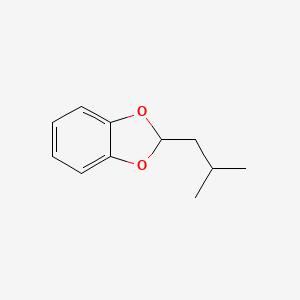
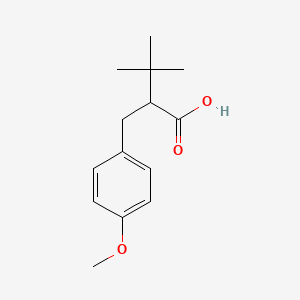
![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)
